URAT1 inhibitor 4
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Overview
Description
URAT1 inhibitor 4 is a compound that selectively inhibits the activity of urate transporter 1 (URAT1), a membrane transporter located in the apical membrane of human renal proximal tubule epithelial cells. URAT1 plays a crucial role in the reabsorption of uric acid in the kidneys, and its inhibition can lead to increased excretion of uric acid, making it a potential therapeutic agent for conditions like hyperuricemia and gout .
Preparation Methods
The synthesis of URAT1 inhibitor 4 involves several steps, including the formation of biphenyl carboxylic acid derivatives. The synthetic route typically starts with the reaction of cyanides with hydroxylamine hydrochloride to form an intermediate, which then reacts with diphenic anhydride to furnish the oxadiazole ring . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
URAT1 inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
URAT1 inhibitor 4 has several scientific research applications:
Chemistry: It is used to study the mechanisms of uric acid transport and the role of URAT1 in this process.
Biology: Researchers use it to investigate the physiological and pathological roles of uric acid in the body.
Mechanism of Action
URAT1 inhibitor 4 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1). This inhibition prevents the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine. The molecular targets involved include URAT1 and other related transporters like glucose transporter 9 (GLUT9) and ATP-binding cassette transporter G2 (ABCG2) .
Comparison with Similar Compounds
URAT1 inhibitor 4 can be compared with other similar compounds, such as:
Probenecid: Inhibits both URAT1 and GLUT9, used for treating hyperuricemia and gout.
Benzbromarone: A potent URAT1 inhibitor with a similar mechanism of action.
Lesinurad: Inhibits URAT1 and organic anion transporter 4 (OAT4), used in combination with other urate-lowering therapies
This compound is unique in its high selectivity for URAT1, which may result in fewer side effects and improved therapeutic outcomes compared to less selective inhibitors .
Properties
Molecular Formula |
C27H20BrN3O4S3 |
---|---|
Molecular Weight |
626.6 g/mol |
IUPAC Name |
N-(4-bromophenyl)sulfonyl-2-[3-(4-cyclopropylnaphthalen-1-yl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H20BrN3O4S3/c28-17-7-9-18(10-8-17)38(34,35)30-24(32)15-37-27-29-25-22(13-14-36-25)26(33)31(27)23-12-11-19(16-5-6-16)20-3-1-2-4-21(20)23/h1-4,7-14,16H,5-6,15H2,(H,30,32) |
InChI Key |
DOVYBMLGVFODNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)C5=C(N=C4SCC(=O)NS(=O)(=O)C6=CC=C(C=C6)Br)SC=C5 |
Origin of Product |
United States |
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